Trisilicate -

Trisilicate

Catalog Number: EVT-10950966
CAS Number:
Molecular Formula: H4O8Si3
Molecular Weight: 216.28 g/mol
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Product Introduction

Source and Classification

Trisilicates can be classified under several categories based on their chemical composition and properties. They belong to the broader family of silicates, which are compounds containing silicon and oxygen, typically combined with metals. Magnesium trisilicate, specifically, is classified as an alkaline earth metal silicate, where magnesium acts as the cation balancing the silicate anion.

Synthesis Analysis

Methods of Synthesis

Trisilicates can be synthesized through various methods, each affecting the properties of the final product:

  1. Hydrothermal Synthesis: This method involves mixing silica with a sodium hydroxide solution under high pressure and temperature conditions. For instance, sodium trisilicate can be prepared by reacting sodium hydroxide with silica in an autoclave at temperatures between 200 to 210 degrees Celsius and pressures around 600 to 800 psi. The process often includes the addition of ammonia to facilitate the formation of a precipitate that can be collected and dried .
  2. Sol-Gel Process: This involves creating a colloidal suspension of silica followed by gelation to form a solid network that incorporates trisilicate structures.
  3. Precipitation from Solution: This method entails adding a silica source to a solution containing alkaline metal hydroxides, allowing for the formation of trisilicate crystals through controlled precipitation.

Technical Details

The synthesis parameters such as temperature, pressure, and concentration ratios significantly influence the morphology and crystallinity of the resulting trisilicate compounds. For example, varying the ratio of sodium hydroxide to silica during the synthesis can lead to different forms of sodium trisilicate, affecting its solubility and reactivity .

Molecular Structure Analysis

Structure and Data

Trisilicates generally exhibit a framework structure where silicon atoms are tetrahedrally coordinated by oxygen atoms. In magnesium trisilicate, the molecular formula is represented as Mg2Si3O8nH2O\text{Mg}_2\text{Si}_3\text{O}_8\cdot n\text{H}_2\text{O}, indicating that it may contain varying amounts of water depending on its hydration state.

  • Molecular Weight: Approximately 260.857 g/mol for magnesium trisilicate.
  • Crystal Structure: Typically orthorhombic or monoclinic depending on synthesis conditions.
  • Chemical Formula: Mg2Si3O8\text{Mg}_2\text{Si}_3\text{O}_8 for anhydrous forms; hydrated forms include additional water molecules.
Chemical Reactions Analysis

Reactions and Technical Details

Trisilicates participate in several chemical reactions, particularly in acidic environments:

  1. Neutralization Reaction: In the presence of gastric acid (hydrochloric acid), magnesium trisilicate reacts to neutralize excess acidity:
    Mg2Si3O8+6HCl2MgCl2+3SiO2+3H2O\text{Mg}_2\text{Si}_3\text{O}_8+6\text{HCl}\rightarrow 2\text{MgCl}_2+3\text{SiO}_2+3\text{H}_2\text{O}
    This reaction is crucial for its application as an antacid.
  2. Silica Formation: The reaction produces silica, which can form a protective gel over mucosal surfaces in the gastrointestinal tract, aiding in ulcer healing .
Mechanism of Action

Process and Data

The mechanism by which magnesium trisilicate functions as an antacid involves both neutralization of gastric acid and the formation of a protective barrier:

  • Neutralization: The compound increases gastric pH through neutralization reactions with hydrochloric acid.
  • Protective Gel Formation: The gelatinous silica formed during this reaction coats the gastrointestinal mucosa, providing a protective layer that reduces irritation and promotes healing.

This dual action not only alleviates symptoms associated with peptic ulcers but also aids in healing by protecting damaged tissues from further acid exposure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a fine white powder.
  • Solubility: Insoluble in water but can interact with acids to release soluble products.
  • Density: Relative density is approximately 3.21 g/cm³.

Chemical Properties

  • Chemical Stability: Stable under normal conditions but decomposes under strong acids or bases.
  • Reactivity: Reacts with acids to form soluble salts and silica.
  • pH Range: Exhibits buffering capacity that helps maintain pH balance in acidic environments.
Applications

Scientific Uses

Magnesium trisilicate has diverse applications beyond its role as an antacid:

  1. Pharmaceuticals: Used extensively in formulations for treating gastrointestinal disorders due to its acid-neutralizing properties.
  2. Food Industry: Acts as an anti-caking agent and stabilizer in various food products.
  3. Industrial Applications: Utilized in water treatment processes and as a filler in manufacturing due to its adsorption properties.
  4. Research Applications: Investigated for its potential use in drug delivery systems due to its ability to form gels .

Magnesium trisilicate's multifaceted functionality distinguishes it from other compounds primarily serving singular purposes, making it valuable across various industries.

Synthesis and Manufacturing Methodologies of Trisilicate-Based Compounds

Hydrothermal Synthesis Approaches for Trisilicate Nanostructures

Hydrothermal synthesis leverages aqueous chemistry under elevated temperature and pressure within sealed autoclaves to crystallize trisilicate materials. This method facilitates the formation of well-defined nanostructures and controlled morphologies by promoting dissolution-recrystallization equilibria under subcritical or supercritical water conditions. The process typically involves reacting silica sources (e.g., fumed silica, sodium silicate) with metal precursors (e.g., magnesium nitrate, magnesium hydroxide) in alkaline media [2] [5] [10].

Critical Process Parameters and Their Impact:

  • Temperature and Pressure: Crystallization of magnesium trisilicate typically occurs between 200°C and 210°C under pressures ranging from 600 to 800 psi (4.1 to 5.5 MPa). Higher temperatures generally accelerate reaction kinetics and promote crystal growth but may lead to undesirable phase transformations or broader particle size distributions if not carefully controlled. Pressure is intrinsically linked to temperature and fill volume within the autoclave [2] [10].
  • Reaction Duration: Synthesis times vary from 12 hours to several days. Extended durations often enhance crystallinity and phase purity but increase energy consumption and the risk of Ostwald ripening (larger crystals growing at the expense of smaller ones), impacting particle size uniformity [2] [5].
  • Precursor Chemistry and Ratios: The molar ratio of silica (SiO₂) to magnesia (MgO) is crucial. Stoichiometric ratios targeting Mg₂Si₃O₈·nH₂O require precise control. Deviations can lead to impurities like magnesium orthosilicate (Mg₂SiO₄) or metasilicate (MgSiO₃). Alkali concentration (e.g., NaOH, KOH) acts as a mineralizer, significantly influencing silicate speciation, dissolution rates, and ultimately, nucleation and growth kinetics. Additives like ammonia can modify pH and complex ions, facilitating specific precipitation pathways and influencing particle morphology [5] [10].
  • pH Control: Highly alkaline conditions (pH > 10) are typically employed to ensure sufficient solubility of silica species and promote the formation of the trisilicate anion. pH fluctuations during synthesis can lead to mixed phases or amorphous by-products [5] [10].

Morphological Control: Hydrothermal synthesis offers significant leverage over particle morphology. By manipulating supersaturation levels (via precursor concentration, temperature), mineralizer concentration, and the presence of structure-directing agents, researchers can produce diverse nanostructures:

  • Nanoplates/Sheets: Formed under conditions favoring two-dimensional growth, often at moderate supersaturation.
  • Nanofibers/Nanorods: Result from anisotropic growth, potentially templated by organic additives or inherent crystal habit under specific pH and ionic strength conditions.
  • Microflowers/Spherical Aggregates: Typically arise from higher supersaturation leading to rapid nucleation and aggregation of primary nanoparticles, sometimes mediated by additives promoting self-assembly [2].

Table 1: Key Parameters in Hydrothermal Synthesis of Magnesium Trisilicate Nanostructures

ParameterTypical RangePrimary InfluenceImpact on Product
Temperature180°C - 220°CReaction kinetics, phase stability, crystal growth rateCrystallinity, particle size, phase purity
Pressure600 - 800 psi (4.1 - 5.5 MPa)Solubility of precursors, reaction equilibriaYield, phase formation kinetics
Reaction Time12 - 48 hoursDegree of crystallinity, particle maturationCrystallinity, particle size distribution
SiO₂:MgO Ratio~1.5:1 (stoichiometric for Mg₂Si₃O₈)Phase purity, chemical compositionPresence of orthosilicate/metasilicate impurities
Alkalinity (pH)> 10 (Strongly alkaline)Silica solubility, silicate speciation, nucleation ratePhase formation, particle morphology, aggregation state
Mineralizer (e.g., NaOH)Concentration variableModifies dissolution/recrystallization, ionic strengthMorphology (nanoplates, fibers), particle size
Additives (e.g., NH₃)Concentration variableComplexation, pH buffering, structure directionMorphology control, phase selectivity

Mechanistic Insights: Ab initio molecular dynamics simulations reveal that the dissolution of calcium ions from silicate surfaces (a relevant analog for understanding hydrothermal crystallization) involves a ligand exchange process where metal-oxygen bonds in the silicate lattice are progressively replaced by metal-water bonds. The coordination environment of the metal cation significantly influences the free energy barrier for dissolution (and conversely, for crystallization). Lower-coordinated surface cations exhibit lower barriers, making them more reactive sites for dissolution/recrystallization. Water molecules facilitate this process not only through adsorption but also via proton exchange and diffusion into the near-surface layers, weakening the lattice structure stepwise [9]. These insights highlight the complex interplay of surface chemistry, solution conditions, and mass transfer underpinning hydrothermal trisilicate formation.

Sol-Gel Techniques in Trisilicate Matrix Fabrication

The sol-gel process is a versatile, low-temperature chemical route for synthesizing trisilicate-based materials, particularly advantageous for producing high-purity powders, thin films, coatings, aerogels, and monolithic glasses with homogeneous compositions at the molecular level. This method centers on the sequential hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or chlorides, leading to the formation of a colloidal suspension (sol) that progressively evolves into an integrated three-dimensional network (gel) [3] [6].

Fundamental Reaction Stages:

  • Hydrolysis: Metal alkoxide precursors (e.g., Tetraethyl Orthosilicate, TEOS - Si(OC₂H₅)₄; Magnesium Ethoxide - Mg(OC₂H₅)₂) react with water, replacing alkoxy groups (OR) with hydroxyl groups (OH):Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OHHydrolysis rates depend critically on pH, catalyzed by acids or bases, and the nature of the alkoxy group. Magnesium alkoxides generally hydrolyze faster than silicon alkoxides, requiring careful control to achieve homogeneity.
  • Polycondensation: Hydrolyzed monomers (e.g., Si(OH)₄, Mg(OH)₂) link together via M-O-M (M = Si, Mg) bonds, releasing water (alcohol condensation) or alcohol (water condensation):≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O (Water Condensation)≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH (Alcohol Condensation)This stage builds the metal-oxide network, transforming the sol into a wet gel. The condensation mechanism and kinetics dictate the gel structure (linear chains vs. highly branched clusters) [3] [6].
  • Gel Aging (Syneresis): The wet gel undergoes strengthening and shrinkage (syneresis) as condensation continues within the network and pore liquid is expelled. Aging conditions (temperature, pH, time) significantly influence the gel's mechanical properties and porosity.
  • Drying: Removal of the liquid phase from the gel pores. Conventional drying (evaporation at ambient or slightly elevated temperatures) leads to significant capillary stress, often causing cracking and producing xerogels. Supercritical drying (using an autoclave above the critical point of the pore liquid, e.g., CO₂ or ethanol) eliminates liquid-vapor interfaces and capillary forces, yielding highly porous, low-density aerogels [3] [6].
  • Calcination/Firing: Thermal treatment at elevated temperatures (e.g., 500°C to 1200°C) is applied to remove residual organics, complete polycondensation, densify the network (for glasses/ceramics), and induce crystallization. For trisilicates, this step converts the amorphous gel into crystalline Mg₂Si₃O₈. Phase transformations and grain growth occur during this stage, influenced by heating rate and final temperature [6].

Precursor Systems and Dopant Incorporation: Sol-gel processing excels in compositional control. Trisilicate gels can be synthesized using:

  • Single-source precursors: Magnesium trisilicate complexes (less common).
  • Co-precursor systems: Mixing silicon alkoxide (TEOS) and magnesium salt (nitrate, acetate, or alkoxide) precursors in the desired stoichiometry (Mg:Si ≈ 2:3). Achieving homogeneity requires matching hydrolysis rates, often facilitated by pre-hydrolysis of the slower-reacting TEOS or chelation of the magnesium ion (e.g., using acetic acid or ethanolamine in the Pechini-like variation). The sol-gel process readily accommodates doping with rare-earth elements or transition metals by simply adding soluble salts of the dopant to the initial sol, ensuring atomic-level dispersion [3] [6] [10].

Microstructural Control: The final material's texture (surface area, pore size distribution, density) is profoundly influenced by sol-gel parameters:

  • Water to Alkoxide Ratio (R): High R promotes more extensive hydrolysis, leading to particulate sols and gels. Low R favors slower, more controlled condensation, often resulting in more polymeric, denser networks.
  • Catalyst Type (pH): Acid catalysis (low pH) promotes linear or weakly branched chains, yielding gels with lower pore uniformity. Base catalysis (high pH) promotes highly branched clusters and more particulate gels, often resulting in higher surface areas but potentially broader pore distributions. Optimal magnesium trisilicate formation via sol-gel often requires careful pH control throughout the process [3] [6].
  • Solvent: Ethanol is commonly used to homogenize TEOS and water. Solvent type and concentration influence hydrolysis/condensation rates and gel structure.
  • Drying Method: Xerogels exhibit significant shrinkage and lower porosity. Aerogels retain the wet gel's open porous network, offering very high surface areas (>500 m²/g) and low densities [3].

Table 2: Sol-Gel Precursor Systems and Processing Parameters for Trisilicate Matrices

AspectOptions & ConsiderationsInfluence on Trisilicate Formation
Silicon PrecursorTEOS, TMOS, Sodium Silicate, Colloidal SilicaPurity, hydrolysis rate, cost; Sodium silicate requires ion removal
Magnesium PrecursorNitrates (Mg(NO₃)₂), Acetates (Mg(CH₃COO)₂), Alkoxides (Mg(OR)₂)Homogeneity, residual carbon/ash; Alkoxides require anhydrous conditions
SolventEthanol, Methanol, IsopropanolPrecursor solubility, hydrolysis rate, gelation time
CatalystAcids (HCl, HNO₃), Bases (NH₄OH, NaOH), No CatalystGel structure (polymeric vs. particulate), pore size distribution
H₂O:Metal Ratio (R)Variable (Stoichiometric to high excess)Hydrolysis extent, gelation time, gel density
Chelating AgentsAcetic acid, Citric acid (Pechini), EthanolamineModifies Mg precursor reactivity, improves homogeneity
Drying MethodAmbient (Xerogel), Supercritical (Aerogel), Freeze-dryingPorosity, surface area, density, monolithic integrity
Calcination Temp.500°C - 1200°COrganic removal, crystallization, phase purity, particle size

Industrial-Scale Production: Optimization of Precipitation Protocols

Industrial manufacturing of magnesium trisilicate primarily relies on aqueous precipitation due to its scalability, relatively simple equipment requirements (stirred tank reactors, filters, dryers), and cost-effectiveness compared to hydrothermal or sol-gel routes. The core process involves the controlled reaction of soluble magnesium salts (e.g., magnesium sulfate, magnesium chloride) with soluble alkali silicates (e.g., sodium silicate, Na₂O·nSiO₂) under specific conditions to precipitate the desired Mg₂Si₃O₈·nH₂O phase [4] [7] [8].

Optimized Precipitation Protocol:

  • Solution Preparation: Dissolve magnesium sulfate (MgSO₄·7H₂O) and sodium silicate (typically with SiO₂:Na₂O molar ratio ~ 3.22, approximating Na₂Si₃O₇) in separate tanks using deionized water. Typical concentrations range from 0.5 M to 2.0 M to balance reaction kinetics, viscosity, and ultimate product yield/filterability.
  • Controlled Mixing: The critical step for achieving homogeneous composition and desired particle size. Strategies include:
  • Dual Jet Addition: Simultaneous, slow addition of both solutions into a well-agitated reactor vessel containing a heel of water or dilute ammonia. This maintains low supersaturation locally, favoring controlled nucleation and growth over rapid agglomeration. Mixing intensity (agitator speed, impeller design) is vital to ensure macro- and micromixing uniformity and prevent localized concentration gradients that cause impurities or inconsistent particle size [4] [7].
  • Temperature Control: Precipitation is typically conducted at temperatures between 50°C and 80°C. Higher temperatures generally increase reaction rates, improve particle crystallinity, and can reduce occluded impurities, but energy costs rise. Temperature uniformity throughout the reactor is essential [4] [7] [8].
  • pH Control: The reaction mixture pH must be carefully monitored and controlled, often maintained in the alkaline range (pH 8-10) using co-added ammonia or sodium hydroxide during precipitation. Ammonia can also act as a complexing agent, potentially improving precipitate characteristics. Deviations from the optimal pH range lead to non-stoichiometric precipitates or phases like magnesium hydroxide (Mg(OH)₂) or amorphous silica [7] [8] [10].
  • Aging (Digestion): After complete addition, the suspension is held at the reaction temperature for a defined period (30 minutes to several hours) under agitation. This aging step allows for:
  • Ostwald Ripening: Smaller, less stable particles dissolve and re-deposit onto larger particles, narrowing the particle size distribution and improving crystallinity.
  • Phase Transformation: Metastable amorphous or poorly crystalline intermediates transform into the more stable crystalline magnesium trisilicate hydrate phase.
  • Impurity Exclusion: Occluded soluble salts (e.g., Na₂SO₄) can diffuse out of the precipitate structure [4] [7].
  • Filtration and Washing: The aged slurry is filtered using rotary vacuum filters, filter presses, or centrifuges. Efficient washing with hot deionized water or dilute ammonia solution is paramount to remove by-product salts (e.g., sodium sulfate, ammonium sulfate) and residual alkali to acceptable levels (often < 0.1% sulfate ash). Poor washing compromises product purity and performance (e.g., affecting buffering capacity or flow properties). Filter cake permeability and washing efficiency are major optimization targets [4] [7].
  • Drying: The washed filter cake is dried using tray dryers, fluidized bed dryers, or spray dryers. Temperature control during drying (80°C to 120°C) is crucial to prevent:
  • Over-dehydration: Loss of structural water affecting material properties.
  • Thermal decomposition: Formation of undesired phases like enstatite (MgSiO₃) at excessive temperatures.
  • Particle Agglomeration: Leading to poor powder flow and handling characteristics. Milling may be required post-drying to achieve the desired particle size distribution [4] [7].

Impurity Control and Economic Considerations: Industrial production demands stringent impurity control:

  • Soluble Salts: Rigorous washing protocols are essential. Residual Na⁺ or SO₄²⁻ can affect product stability and performance.
  • Heavy Metals: Raw materials must be sourced to meet pharmacopeial or technical grade specifications, and process water quality is critical.
  • Phase Purity: Optimizing precipitation and aging minimizes impurities like Mg(OH)₂ or SiO₂. Analytical control (XRD, titration) ensures compliance.Economic viability hinges on:
  • Raw Material Costs: Utilizing technical grade MgSO₄ and sodium silicate.
  • Yield Optimization: Maximizing conversion efficiency and minimizing losses during filtration/washing.
  • Energy Efficiency: Optimizing reaction temperature, drying temperature, and solvent recovery where applicable.
  • Process Robustness & Automation: Ensuring consistent product quality batch-to-batch with minimal manual intervention [4] [7].

Table 3: Key Parameters and Optimization Strategies in Industrial Precipitation of Magnesium Trisilicate

Process StageKey ParametersOptimization StrategyImpact on Product Quality & Economics
Precursor SolutionsConcentration, Purity, TemperatureUse technical grade materials; Optimize conc. for kinetics/filterabilityRaw material cost; Formation of impurities; Filter cake resistance
MixingAddition rate, Order, Mixing intensityDual jet addition into agitated tank; High-shear mixing; Controlled addition ratesParticle size distribution, Agglomeration, Phase homogeneity
Reaction ConditionsTemperature, pH, DurationMaintain 50-80°C; Control pH 8-10 (e.g., with NH₃); Sufficient aging timeCrystallinity, Phase purity (avoid Mg(OH)₂/SiO₂), Particle growth
Filtration/WashingFilter type, Wash volume, Wash temp.Optimize filter cake formation; Counter-current washing with hot water/ammoniaResidual sulfate/sodium levels; Yield loss; Throughput
DryingTemperature, Time, Dryer typeModerate temperatures (80-120°C); Avoid overheating; Fluidized bed for friabilityMoisture content, Phase stability (no decomposition), Flowability
Milling/SizingMill type, Screen sizeGentle milling to break agglomerates without destroying primary particlesParticle size distribution, Bulk density, Flow properties

Properties

Product Name

Trisilicate

IUPAC Name

dihydroxy-bis[[hydroxy(oxo)silyl]oxy]silane

Molecular Formula

H4O8Si3

Molecular Weight

216.28 g/mol

InChI

InChI=1S/H4O8Si3/c1-9(2)7-11(5,6)8-10(3)4/h1,3,5-6H

InChI Key

NPEYATQABYMBPM-UHFFFAOYSA-N

Canonical SMILES

O[Si](=O)O[Si](O)(O)O[Si](=O)O

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